N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
Description
N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylsulfonyl group at position 5 and a 4-(propan-2-yloxy)benzamide moiety at position 2. This structure combines sulfonyl and benzamide functionalities, which are frequently associated with diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
- Friedel-Crafts reactions for aromatic sulfonation .
- Condensation reactions with isothiocyanates or α-halogenated ketones to form thiadiazole derivatives .
- Microwave-assisted synthesis for improved efficiency, as seen in related thiadiazole derivatives .
Key functional groups:
- Butylsulfonyl group: Enhances hydrophobicity and may influence receptor binding.
Properties
Molecular Formula |
C16H21N3O4S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H21N3O4S2/c1-4-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-6-8-13(9-7-12)23-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,18,20) |
InChI Key |
VXCCCRVOBRKUJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the propan-2-yloxybenzamide moiety through nucleophilic substitution reactions. The overall process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations to improve efficiency and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the butylsulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide, have been investigated for their potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results showed that these compounds induced apoptosis and increased DNA fragmentation in cancer cells, suggesting their potential as therapeutic agents .
Antimicrobial Activity
Thiadiazoles have also been recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against a range of bacterial and fungal strains.
- Research Findings : In vitro studies have shown that thiadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
Pesticidal Properties
Thiadiazole compounds are being explored as potential pesticides due to their ability to disrupt the metabolic processes of pests.
- Study Overview : Research has indicated that certain thiadiazole derivatives exhibit insecticidal activity against agricultural pests. The structural features of these compounds contribute to their effectiveness in pest management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.
- Analysis : Studies have shown that modifications in the thiadiazole ring and substituents significantly influence biological activity. For instance, electron-withdrawing groups enhance anticancer activity by improving the compound's interaction with biological targets .
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or disrupt microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The butylsulfonyl group in the target compound offers greater hydrophobicity compared to smaller sulfonamides (e.g., dimethylsulfamoyl in ).
- The propan-2-yloxy substituent may enhance metabolic stability relative to methoxy or nitro groups in analogs .
Key Observations :
- Conventional reflux methods (e.g., ) are time-intensive compared to microwave-assisted synthesis .
- Schiff base formation () offers modularity for introducing diverse aryl groups.
Pharmacological Activities
Key Observations :
- Propan-2-yloxy could reduce oxidative metabolism, extending half-life compared to methoxy analogs .
Biological Activity
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They are recognized for their broad spectrum of pharmacological properties, including:
- Antimicrobial : Effective against bacteria, fungi, and viruses.
- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antioxidant : Protection against oxidative stress.
The presence of the thiadiazole moiety in this compound contributes significantly to its biological activity due to its ability to interact with various biological targets .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cell division and metabolism.
- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound influences the expression of genes associated with cancer progression and inflammation .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For instance:
- Cytotoxicity Assays : In vitro studies have shown significant cytotoxic effects against various human cancer cell lines including lung (A549), breast (MDA-MB-231), and colon (HT-29) cancers. The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 4.27 µg/mL to 12.57 µg/mL .
| Cell Line | IC50 Value (µg/mL) | Effectiveness |
|---|---|---|
| A549 (Lung) | 4.27 | High |
| MDA-MB-231 (Breast) | 9.00 | Moderate |
| HT-29 (Colon) | 12.57 | Moderate |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Broad Spectrum Activity : It has been tested against various pathogens including bacteria and fungi. Preliminary results indicate efficacy comparable to standard antimicrobial agents .
Case Studies
Several studies have highlighted the potential applications of thiadiazole derivatives in drug development:
- Study on Anticancer Activity : Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Compounds with similar structures to this compound showed promising results against multiple cancer cell lines .
- Mechanistic Insights : Research into the molecular interactions revealed that the compound could potentially disrupt DNA replication processes in cancer cells, leading to reduced proliferation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
